8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
Properties
IUPAC Name |
8-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKDOZXNBJOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(O1)C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazepine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoxazepines with various functional groups.
Scientific Research Applications
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations:
- Methoxy vs. Halogen Substituents : The methoxy group in the target compound enhances hydrophilicity compared to bromo or fluoro analogs, which are more lipophilic. This impacts bioavailability and target interaction .
- Positional Effects : Substituent position (e.g., 7-nitro vs. 8-methoxy) significantly influences electronic properties. For instance, the nitro group at position 7 creates an electron-deficient aromatic ring, which may hinder π-π stacking interactions .
Biological Activity
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS No. 144537-22-4) is a heterocyclic compound notable for its diverse biological activities. With a molecular formula of C12H15NO3 and a molecular weight of approximately 221.25 g/mol, this compound has garnered interest in various fields including medicinal chemistry and pharmacology.
Chemical Structure
The structural characteristics of this compound contribute significantly to its biological activities. The presence of a methoxy group at the 8-position and two methyl groups at the 2-position enhances its solubility and interaction with biological targets.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 8-Methoxy-2,2-dimethyl... | MCF-7 | 3.1 | Selective activity |
| 8-Methoxy-2,2-dimethyl... | HCT116 | 5.3 | Moderate activity |
| Doxorubicin | MCF-7 | 0.05 | Standard reference |
These findings suggest that this compound may serve as a promising candidate for anticancer drug development.
Antioxidant Properties
The antioxidant potential of this compound has been evaluated using various assays. The following table presents a comparison of its antioxidant activity with a standard antioxidant:
| Compound | Method Used | IC50 (µM) |
|---|---|---|
| 8-Methoxy-2,2-dimethyl... | DPPH Scavenging | 15.0 |
| Butylated Hydroxytoluene (BHT) | DPPH Scavenging | 20.0 |
The results indicate that the compound possesses significant antioxidant activity which may protect cells from oxidative stress.
Antibacterial Activity
Preliminary studies have shown that derivatives of benzoxazepines exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. This suggests potential applications in treating bacterial infections.
The biological activities of this compound are believed to involve its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes and modulating their activity. For example:
- Antiproliferative Effects : The compound may inhibit certain enzymes involved in cell cycle regulation.
- Antioxidant Mechanisms : Its ability to scavenge free radicals and modulate cellular pathways contributes to reduced oxidative stress.
Antiproliferative Studies
In a study evaluating various benzoxazepines for their antiproliferative effects on cancer cell lines, 8-Methoxy-2,2-dimethyl... demonstrated promising results with an IC50 value of approximately 3.1 µM against MCF-7 cells. This indicates its potential as an anticancer agent.
Antioxidant Mechanisms
Research has shown that the antioxidant properties of the compound are not solely related to free radical scavenging but also involve modulation of cellular pathways that reduce oxidative stress.
Antibacterial Applications
A study highlighted the antibacterial efficacy of related benzoxazepines against E. faecalis, suggesting that structural modifications could enhance activity against other bacterial strains.
Q & A
Basic Question | Structural Analysis
- X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems, as demonstrated in isoxazolo[2,3-d][1,4]benzoxazepine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and diastereomer differentiation. For example, methoxy and dimethyl groups show distinct splitting patterns in the ¹H NMR spectrum .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
How can researchers optimize the domino Knoevenagel–hydride shift cyclization to improve yield and diastereomeric ratio?
Advanced Question | Reaction Optimization
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce diastereoselectivity. Balancing polarity with steric effects is key .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(OTf)₂) can stabilize intermediates, improving cyclization efficiency.
- Temperature control : Lower temperatures favor kinetic control, increasing selectivity for one diastereomer .
- In situ monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .
What strategies address contradictory data on the compound’s neuroprotective vs. antineoplastic mechanisms?
Advanced Question | Mechanistic Contradictions
- Target-specific assays : Conduct separate assays for neuroprotection (e.g., glutamate-induced neuronal damage models ) and anticancer activity (e.g., PI3K inhibition or STAT3 pathway assays ).
- Dose-response studies : Evaluate if effects are concentration-dependent; neuroprotection may occur at lower doses, while cytotoxicity dominates at higher concentrations.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy or dimethyl groups) to isolate mechanisms. For example, piclozotan (a neuroprotective benzoxazepine) lacks antineoplastic activity, highlighting substituent-driven selectivity .
How does introducing substituents affect the compound’s pharmacological profile, and what methods assess this?
Advanced Question | Structure-Activity Relationships (SAR)
- Substituent effects :
- Assessment methods :
What analytical approaches resolve impurities in synthesized batches, ensuring compliance with standards?
Advanced Question | Purity & Compliance
- Chromatography : Use reverse-phase HPLC with UV detection to separate diastereomers and byproducts. Gradient elution with acetonitrile/water is effective .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities .
- Reference standards : Compare against certified impurities (e.g., dihydroimidazo-benzoxazepine derivatives) using LC-MS .
What in vitro models are used to study the compound’s neuroprotective effects, and what endpoints are measured?
Basic Question | Neuroprotection Models
- Primary neuronal cultures : Expose to oxidative stress (e.g., H₂O₂ or glutamate) and measure viability via MTT assay .
- SH-SY5Y cells : Differentiate into dopaminergic neurons and assess protection against rotenone-induced apoptosis using caspase-3 activation as an endpoint .
- Microglial activation assays : Quantify TNF-α or IL-6 suppression to evaluate anti-inflammatory effects .
How to design experiments to elucidate the compound’s interaction with targets like PI3K or STAT3?
Advanced Question | Target Engagement
- Kinase inhibition profiling : Use a panel of recombinant kinases (e.g., PI3Kα/β/γ isoforms) with ATP-Glo assays to determine IC₅₀ values .
- STAT3 phosphorylation assays : Treat cancer cell lines (e.g., MDA-MB-231) and measure p-STAT3 levels via Western blot .
- Surface plasmon resonance (SPR) : Immobilize purified PI3K and measure binding kinetics in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
